3'-DMTr-dG(iBu)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Dimethoxytrityl-2’-deoxyguanosine (isobutyryl) is a nucleoside used in the synthesis of nucleic acids. It is particularly utilized in the creation of antiviral agents for the research of viral infections such as hepatitis B virus and hepatitis D virus. Additionally, it is employed in the development of oligonucleotides aimed at combating Alzheimer’s disease and other tauopathies .
Vorbereitungsmethoden
The synthesis of 3’-Dimethoxytrityl-2’-deoxyguanosine (isobutyryl) involves several steps. The compound is typically prepared by protecting the hydroxyl groups of 2’-deoxyguanosine with dimethoxytrityl groups. The isobutyryl group is then introduced to protect the amino group. The reaction conditions often involve the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Analyse Chemischer Reaktionen
3’-Dimethoxytrityl-2’-deoxyguanosine (isobutyryl) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as iodine in the presence of water.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
3’-Dimethoxytrityl-2’-deoxyguanosine (isobutyryl) has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of nucleic acids and oligonucleotides.
Biology: The compound is employed in the study of viral infections, particularly hepatitis B virus and hepatitis D virus.
Medicine: It is used in the development of antiviral agents and oligonucleotides for the treatment of Alzheimer’s disease and other tauopathies.
Industry: The compound is utilized in the production of nucleic acid-based therapeutics
Wirkmechanismus
The mechanism of action of 3’-Dimethoxytrityl-2’-deoxyguanosine (isobutyryl) involves its incorporation into nucleic acids. The compound acts as a building block for the synthesis of nucleic acids, which are essential for various biological processes. The molecular targets include viral genomes and tau proteins, and the pathways involved are related to nucleic acid synthesis and protein aggregation .
Vergleich Mit ähnlichen Verbindungen
3’-Dimethoxytrityl-2’-deoxyguanosine (isobutyryl) is unique due to its specific protective groups and its application in the synthesis of nucleic acids. Similar compounds include:
3’-Dimethoxytrityl-2’-deoxyadenosine: Used in the synthesis of nucleic acids but with different protective groups.
3’-Dimethoxytrityl-2’-deoxycytidine: Another nucleoside used in nucleic acid synthesis with distinct protective groups.
3’-Dimethoxytrityl-2’-deoxythymidine: Similar in function but with different base and protective groups
Eigenschaften
Molekularformel |
C44H54N7O8P |
---|---|
Molekulargewicht |
839.9 g/mol |
IUPAC-Name |
N-[9-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C44H54N7O8P/c1-28(2)41(52)48-43-47-40-39(42(53)49-43)46-27-50(40)38-25-36(37(58-38)26-57-60(56-24-12-23-45)51(29(3)4)30(5)6)59-44(31-13-10-9-11-14-31,32-15-19-34(54-7)20-16-32)33-17-21-35(55-8)22-18-33/h9-11,13-22,27-30,36-38H,12,24-26H2,1-8H3,(H2,47,48,49,52,53)/t36-,37+,38+,60?/m0/s1 |
InChI-Schlüssel |
HCHOJHBZGFLHSP-MMROLVBFSA-N |
Isomerische SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COP(N(C(C)C)C(C)C)OCCC#N)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Kanonische SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COP(N(C(C)C)C(C)C)OCCC#N)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.